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An In-depth Technical Guide on the Thermochemical Data for the σ-Sigmatropic

Rearrangement of Allyl p-Tolyl Ether

Introduction
The Claisen rearrangement is a significant carbon-carbon bond-forming reaction in organic

chemistry, categorized as a[1][1]-sigmatropic rearrangement.[2][3] This process involves the

concerted intramolecular rearrangement of an allyl vinyl ether or an allyl aryl ether.[4] The

aromatic Claisen rearrangement, specifically of allyl aryl ethers, typically requires thermal

conditions to proceed and results in the formation of an ortho-allyl phenol.[5][6] This guide

focuses on the thermochemical aspects of the sigmatropic rearrangement of a specific

substrate, allyl p-tolyl ether, providing key quantitative data and experimental methodologies

for researchers and professionals in drug development and chemical sciences.

Reaction Mechanism and Thermochemical
Principles
The rearrangement of allyl p-tolyl ether is a unimolecular reaction that proceeds through a

concerted, pericyclic mechanism.[1][7] This involves a highly ordered, cyclic transition state

where the cleavage of the oxygen-allyl carbon bond and the formation of the new carbon-

carbon bond at the ortho position of the aromatic ring occur simultaneously.[5][7] The reaction

is driven by the formation of a more stable aromatic phenol from the intermediate

cyclohexadienone.
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A joint theoretical and experimental study has determined that the reaction follows a concerted

pathway without the formation of radical intermediates.[1][7] Computational analyses at the

B3LYP/6-31G* level of theory support an asynchronous concerted mechanism, where bond

breaking and bond formation do not occur to the same extent in the transition state.[7]

Quantitative Thermochemical Data
Experimental studies on the gas-phase rearrangement of allyl p-tolyl ether have been

conducted over a temperature range of 493.15–533.15 K.[1][7] The key thermochemical

parameters, known as the Arrhenius parameters, have been determined and are summarized

in the table below.

Parameter Symbol Experimental Value Units

Activation Energy Ea 36.08 kcal mol-1

Pre-exponential

Factor
Log A 11.74 -

Entropy of Activation ΔS# -7.88 cal mol-1 K-1

Table 1: Experimental

Thermochemical Data

for the Gas-Phase

Rearrangement of

Allyl p-tolyl ether.[1][7]

Experimental Protocols
The determination of the thermochemical data for the rearrangement of allyl p-tolyl ether
involved a specific experimental setup to monitor the reaction progress at various

temperatures.

Gas-Phase Kinetic Study:

Sample Preparation: A sample of allyl p-tolyl ether is introduced into a reaction vessel.
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Temperature Control: The reaction vessel is maintained at a constant temperature within the

range of 493.15–533.15 K.[7]

Reaction Monitoring: The progress of the rearrangement reaction is monitored over time.

Quenching and Analysis: At specific time intervals, the reaction mixture is quenched. The

concentration of the product, 2-allyl-4-methylphenol, is determined using gas

chromatography (GC).[7]

Rate Constant Determination: The rate constant (k) for the reaction is determined at each

selected temperature by analyzing the change in concentration of the reactant or product

over time.

Arrhenius Parameters Calculation: The Arrhenius parameters (Ea and A) are calculated from

the temperature dependence of the rate constants using the Arrhenius equation. The entropy

of activation (ΔS#) is derived from the pre-exponential factor (A) using transition state theory.

[7]

Confirmation of Concerted Mechanism:

To confirm that the reaction proceeds via a concerted mechanism and not a radical pathway,

control experiments were conducted. The reaction was carried out in the presence and

absence of cyclohexene, a radical scavenger. Gas chromatography analysis of the reaction

mixtures demonstrated that the reaction is "clean," with no evidence of radical intermediates.[1]

[7]

Visualizations
The following diagrams illustrate the reaction pathway and a generalized experimental

workflow.

Caption: The concerted[1][1]-sigmatropic rearrangement of allyl p-tolyl ether.
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Caption: Generalized workflow for the kinetic study of the rearrangement.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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